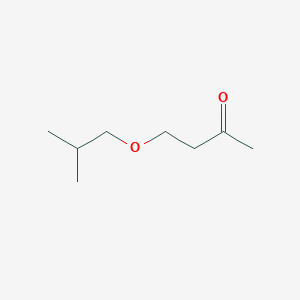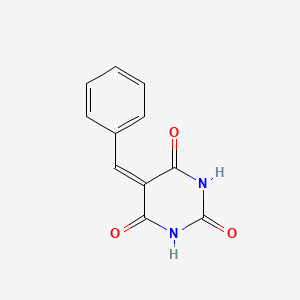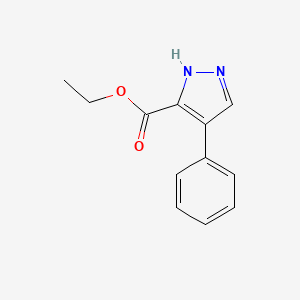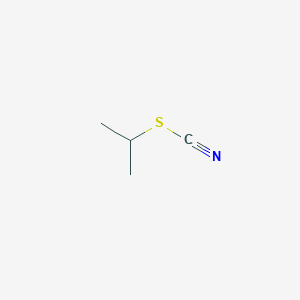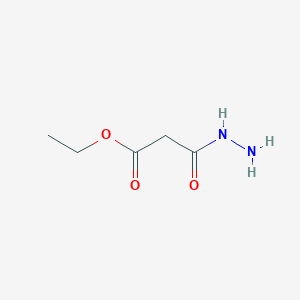
4-ジメチルアミノ-2-メトキシベンズアルデヒド
概要
説明
4-Dimethylamino-2-methoxybenzaldehyde is an organic compound with the molecular formula C10H13NO2. It is a substituted benzaldehyde where the benzene ring is substituted with a dimethylamino group at the 4-position and a methoxy group at the 2-position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products .
科学的研究の応用
4-Dimethylamino-2-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for studying biological pathways.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Safety and Hazards
“4-Dimethylamino-2-methoxybenzaldehyde” can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It should be handled with care, avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation . It should be stored in a well-ventilated place, with the container kept tightly closed .
作用機序
Target of Action
The primary targets of 4-Dimethylamino-2-methoxybenzaldehyde are components of the fungal antioxidation system . This compound disrupts cellular antioxidation, making it an effective antifungal agent .
Mode of Action
4-Dimethylamino-2-methoxybenzaldehyde interacts with its targets by disrupting cellular antioxidation . This disruption is achieved through the redox activity of the compound, which destabilizes cellular redox homeostasis .
Biochemical Pathways
The affected pathways of 4-Dimethylamino-2-methoxybenzaldehyde are those involved in the antioxidation system of fungi . The downstream effects include the destabilization of cellular redox homeostasis, leading to inhibited fungal growth .
Result of Action
The molecular and cellular effects of 4-Dimethylamino-2-methoxybenzaldehyde’s action result in the inhibition of fungal growth . By disrupting the antioxidation system, the compound destabilizes cellular redox homeostasis, leading to growth inhibition .
Action Environment
It is known that the compound should be stored under an inert gas at 4°c and protected from light , suggesting that these factors may influence its stability and efficacy.
準備方法
Synthetic Routes and Reaction Conditions
4-Dimethylamino-2-methoxybenzaldehyde can be synthesized through several methods. One common method involves the reaction of 4-dimethylaminophenol with methoxybenzaldehyde under acidic conditions. The reaction typically requires a catalyst such as hydrochloric acid and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 4-dimethylamino-2-methoxybenzaldehyde often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is purified using techniques such as distillation or crystallization .
化学反応の分析
Types of Reactions
4-Dimethylamino-2-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The dimethylamino and methoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: 4-Dimethylamino-2-methoxybenzoic acid.
Reduction: 4-Dimethylamino-2-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
類似化合物との比較
Similar Compounds
4-Diethylamino-2-ethoxybenzaldehyde: Similar structure but with ethyl and ethoxy groups instead of methyl and methoxy groups.
4-Dimethylamino-2-ethoxybenzaldehyde: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
4-Dimethylamino-2-methoxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both dimethylamino and methoxy groups on the benzene ring allows for unique reactivity and interactions compared to other similar compounds .
特性
IUPAC Name |
4-(dimethylamino)-2-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-11(2)9-5-4-8(7-12)10(6-9)13-3/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDRXADJVGVGBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90303077 | |
| Record name | 4-DIMETHYLAMINO-2-METHOXYBENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90303077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84562-48-1 | |
| Record name | 84562-48-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156544 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-DIMETHYLAMINO-2-METHOXYBENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90303077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(dimethylamino)-2-methoxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary function of 4-Dimethylamino-2-methoxybenzaldehyde in hair dye formulations?
A1: The research article [] describes the use of 4-Dimethylamino-2-methoxybenzaldehyde as a component B in hair dye formulations. It functions as an aldehyde alongside other aldehydes like 4-hydroxy-3-methoxybenzaldehyde and 3,5-dimethoxy-4-hydroxybenzaldehyde. These aldehydes work in conjunction with component A, a compound with a specific chemical structure (formula I in the article), to produce the desired hair color. The combination of these components results in vibrant hair colors with excellent lightfastness.
Q2: How does this research contribute to the field of hair dye development?
A2: This research presents a novel approach to formulating hair dyes by combining specific aldehydes, including 4-Dimethylamino-2-methoxybenzaldehyde, with a distinct class of compounds (formula I). [] This combination leads to desirable color outcomes and improved lightfastness, beneficial characteristics for hair dye products. This finding paves the way for developing new hair dye formulations with potentially enhanced performance and aesthetic properties.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




